
Benzylamine
Overview
Description
Benzylamine is an organic chemical compound with the condensed structural formula C₆H₅CH₂NH₂. It consists of a benzyl group (C₆H₅CH₂) attached to an amine functional group (NH₂). This colorless, water-soluble liquid is a common precursor in organic chemistry and is used in the industrial production of many pharmaceuticals .
Synthetic Routes and Reaction Conditions:
Reaction of Benzyl Chloride with Ammonia: this compound can be synthesized by reacting benzyl chloride with ammonia in an aqueous solution.
Catalytic Hydrogenation of Benzonitrile: Another method involves the catalytic hydrogenation of benzonitrile.
Reductive Amination of Benzaldehyde: this compound can also be produced by the reductive amination of benzaldehyde in the presence of hydrogen and catalysts such as Raney nickel.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of benzyl chloride with ammonia. This method is favored due to its simplicity and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzaldehyde or benzoic acid.
Reduction: Catalytic hydrogenation of this compound can produce hexahydrothis compound.
Substitution: this compound reacts with acetyl chloride to form N-benzylacetamide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as Raney nickel are used in the hydrogenation process.
Substitution: Acetyl chloride is used in the formation of N-benzylacetamide.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Hexahydrothis compound.
Substitution: N-benzylacetamide.
Scientific Research Applications
Pharmaceutical Applications
Benzylamine serves as a critical intermediate in the synthesis of several pharmaceuticals. Its derivatives are used to produce medications such as:
- Alniditan : A migraine treatment.
- Lacosamide : An anticonvulsant drug.
- Moxifloxacin : An antibiotic.
- Nebivolol : A beta-blocker for hypertension.
These pharmaceutical compounds benefit from this compound's ability to act as a masked source of ammonia, facilitating various synthetic pathways in drug development .
Chemical Synthesis
This compound is extensively utilized in organic synthesis. It acts as a precursor for:
- Isoquinolines : Produced via the Schlittler-Müller modification of the Pomeranz–Fritsch reaction.
- N-benzylacetamide : Formed by reacting with acetyl chloride.
- Corrosion inhibitors : Used in paints and coatings to enhance durability .
Environmental Applications
Recent studies have investigated this compound's role in environmental science, particularly in carbon dioxide (CO) capture:
- CO Absorption Studies : Research indicates that aqueous this compound can effectively absorb CO, showing potential as a solvent for post-combustion carbon capture technologies. The CO loading capacity was evaluated under varying temperatures and pressures, revealing that this compound outperforms traditional solvents like monoethanolamine (MEA) .
Biotechnological Applications
Innovative methods have been developed for the bio-derived synthesis of this compound from renewable resources:
- Biotransformation and Fermentation : Two methods using engineered E. coli have been established to produce this compound from L-phenylalanine and glucose, showcasing its potential for sustainable chemical production .
Agricultural Uses
This compound is also employed in agriculture as an intermediate for crop protection agents. Its derivatives can enhance the efficacy of pesticides and herbicides, contributing to improved agricultural yields .
Case Study 1: CO Capture Efficiency
A study conducted on the efficiency of this compound in CO absorption demonstrated that at 40 °C and 15 kPa pressure, a significant absorption capacity of 0.45 mol CO/mol BA was achieved. This indicates its potential utility in reducing greenhouse gas emissions from industrial sources .
Case Study 2: Pharmacological Effects on Feeding Behavior
Research on the pharmacological profile of this compound revealed its anorectic effects in mice, similar to amphetamines. This study highlights the compound's potential therapeutic applications in appetite regulation and weight management .
Mechanism of Action
Benzylamine exerts its effects through various mechanisms:
Comparison with Similar Compounds
Biological Activity
Benzylamine, an organic compound with the formula , is a primary amine that exhibits a range of biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is structurally characterized by a benzene ring attached to a methylene group and an amino group. It is commonly used in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and ability to form derivatives.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, 2-acetyl-benzylamine , isolated from Adhatoda vasica, demonstrated significant cytotoxic effects against several leukemia cell lines, including MOLM-14 and NB-4, with IC50 values of 0.40 mM and 0.39 mM respectively . The mechanism involved apoptosis induction and cell cycle arrest at different phases, confirmed through flow cytometry and molecular analysis.
Cell Line | IC50 (mM) | Cell Cycle Phase Arrested |
---|---|---|
MOLM-14 | 0.40 | G2/M |
NB-4 | 0.39 | G0/G1 |
2. Enzyme Inhibition
This compound derivatives have also been investigated for their inhibitory effects on various enzymes. A study reported that certain this compound-sulfonamide compounds inhibited the hMAO-B enzyme, which is relevant in treating neurodegenerative diseases . The lead compound exhibited an IC50 value of 2.95 µM, indicating potent enzyme inhibition.
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
BB-4h | hMAO-B | 2.95 ± 0.09 |
3. Antibacterial Activity
The antibacterial properties of this compound derivatives have been extensively studied. A series of N-benzylamine-quinazoline derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. One notable compound showed a minimum inhibitory concentration (MIC) of 3.9 µg/mL against E. coli and S. aureus, demonstrating significant antibacterial activity .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
A5 | E. coli | 3.9 |
S. aureus | 3.9 | |
Methicillin-resistant S. aureus (MRSA) | 7.8 |
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The anticancer activity involves the modulation of apoptotic pathways, including the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax.
- Enzyme Interaction : this compound derivatives interact with enzyme active sites, leading to inhibition that can be quantified through IC50 values.
- Antimicrobial Action : The antibacterial effect is likely due to the disruption of bacterial cell wall synthesis or function.
Case Study 1: Anticancer Activity
A study conducted on the effects of 2-acetyl-benzylamine on leukemia cells provided insights into its potential as a therapeutic agent. The compound not only induced apoptosis but also inhibited critical signaling pathways such as JAK2/STAT3 in treated cells .
Case Study 2: Antibacterial Efficacy
In another investigation, various this compound derivatives were synthesized and tested against multiple bacterial strains, including MRSA. The lead compounds demonstrated promising results that warrant further exploration for clinical applications in antibiotic development .
Chemical Reactions Analysis
Iridium-Catalyzed Oxidative C–H Alkenylation
Benzylamine undergoes ortho-C–H alkenylation with acrylates using a Cp*Ir(III) catalyst. The mechanism involves three stages ( ):
Reaction Pathway
-
N-Deprotonation and C–H Activation
-
N–H bond cleavage precedes C–H activation via a concerted metalation-deprotonation (CMD) mechanism.
-
Energy barrier for C–H activation: 21.6 kcal/mol (reversible step).
-
-
Migratory Insertion of Ethyl Acrylate
-
β-H Elimination and Catalyst Regeneration
Key Data
Parameter | Value |
---|---|
Rate-determining step | Migratory insertion |
Energy barrier (ΔG‡) | 27.8 kcal/mol |
Selectivity control | Steric and orbital effects |
Deaminative Coupling with Arylboronic Acids
An interrupted diazotisation strategy enables coupling of benzylamines with arylboronic acids to form diarylmethanes ( ):
Reaction Conditions
-
Reagents : this compound, arylboronic acid, isoamyl nitrite, Na₂CO₃.
-
Temperature : 60°C, 24 hours.
-
Catalyst : None required.
Substrate Scope
-
Benzylamines : Tolerates electron-donating (-OMe, -NH₂) and electron-withdrawing (-NO₂, -CF₃) groups (Fig. 2 ).
-
Arylboronic Acids : Para-substituted derivatives (e.g., -Me, -Cl) afford products in 45–78% yield (Fig. 3 ).
Control Experiments
-
No reaction occurs with phenylboronic pinacol ester.
-
Deuterium labeling shows no H/D exchange, excluding radical pathways.
Mechanistic Insight
-
Diazotisation generates a benzyl diazonium intermediate, which reacts with arylboronic acid via nucleophilic substitution.
Nucleophilic Reactions
This compound participates in classical amine reactions:
Acylation
-
Reacts with acyl chlorides (e.g., acetyl chloride) to form N-benzylacetamide:
Salt Formation
-
Neutralizes acids (e.g., HCl) to produce water-soluble salts:
Oxidation
-
Susceptible to oxidation by strong oxidizers (e.g., KMnO₄), forming benzoic acid or nitrobenzene derivatives under controlled conditions.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing benzylamine with high yield, and how do reaction conditions influence product purity?
this compound is commonly synthesized via the reaction of benzyl chloride with ammonia under controlled conditions. Stepwise addition of benzyl chloride at 30–40°C in a mixture of aqueous ammonia, NaOH, and diethyl ether yields ~60% this compound, with dithis compound as a byproduct . Alternative methods include reductive amination of benzaldehyde over Raney nickel or reduction of benzonitrile, which avoid polyalkylation side reactions . To optimize purity, vacuum distillation is recommended, as it removes impurities like benzyl alcohol and Schiff bases .
Q. How does this compound interact with common reagents, and what analytical techniques validate these reactions?
this compound undergoes nitration (8% ortho-, 49% meta-, 43% para-nitro derivatives) and forms salts (e.g., hydrochloride, picrate) detectable via melting point analysis . Its reaction with isocyanates produces substituted ureas, characterized by FTIR (C=O stretch at ~1650 cm⁻¹) and NMR (disappearance of NH₂ signals). Carbon dioxide absorption forms a carbamic acid salt, observable as a precipitate, with TGA confirming thermal stability up to 260°C .
Q. What are the thermodynamic properties of this compound in liquid mixtures, and how do additives affect its behavior?
In ternary mixtures (this compound/benzene/ethanol), partial molar volumes and acoustic properties are measured using densimetry and ultrasonic velocimetry. For example, adding 1-butyl-1-methylpyrrolidinium tetrafluoroborate (ionic liquid) alters volumetric and entropic compression values, with data modeled using equations of state . These studies inform solvent selection for reactions requiring precise solvation environments.
Advanced Research Questions
Q. How can QSAR models predict the binding affinity of para-substituted this compound analogues to monoamine oxidase (MAO) mutants?
QSAR analysis of para-substituted benzylamines binding to MAO A Ser209Ala and Ser209Glu mutants reveals a linear correlation with van der Waals volume (Vw) scaled by 0.1. Substituents with larger Vw (e.g., -CF₃) exhibit lower binding due to steric hindrance in the enzyme cavity. Computational modeling (e.g., Gaussian for Vw calculations) and kinetic assays validate these trends .
Q. What reactive intermediates form during this compound bioactivation, and how do they interact with biological nucleophiles?
In vivo studies in rats show this compound is metabolized to reactive intermediates via oxidative deamination (producing benzaldehyde) and formamide/carbamic acid pathways. These intermediates form glutathione adducts (e.g., S-[benzylcarbamoyl]glutathione) identified via LC/MS. CYP450 isoforms (2A1, 2E1) catalyze epoxide formation, leading to further adducts .
Q. How do shock tube experiments and RRKM theory elucidate this compound decomposition kinetics at high temperatures?
Decomposition at 1225–1599 K follows the rate expression , determined via NH₂ concentration profiles using frequency-modulation absorption spectroscopy. RRKM calculations extrapolate high-pressure-limit rates (), critical for combustion modeling .
Q. What role does this compound play in polymerization reactions, and how does temperature affect peptide chain length?
In ring-opening polymerization (ROP) of L-phenylalanine N-carboxyanhydride, this compound acts as an initiator. At 0°C, a 1:50 this compound/monomer ratio yields peptides with a degree of polymerization (DP) of 42. Raising temperature to 25°C reduces DP to 25 due to accelerated chain termination, as shown by ¹H NMR end-group analysis .
Q. Methodological Challenges and Data Contradictions
Q. Why do different studies report varying yields for this compound synthesis, and how can these discrepancies be resolved?
Yields depend on ammonia concentration and stoichiometry. For example, excess ammonia reduces dithis compound formation but requires careful pH control. Conflicting reports (43% vs. 93% yields) arise from differences in vacuum distillation efficiency and byproduct quantification methods (GC vs. gravimetry) .
Q. How do discontinuous buffer systems affect this compound migration in capillary electrophoresis, and what simulations predict this behavior?
In discontinuous buffers (e.g., this compound/acetate), this compound migrates cathodically with mobility proportional to ionic strength. Simul 5 software accurately predicts migration patterns by solving Nernst-Planck equations, validated experimentally via UV detection at 210 nm .
Q. Applications in Advanced Material Science
Q. Can this compound-derived coordination networks enhance proton conductivity, and what structural features are critical?
Sulfonated this compound linkers in Mg/Pb coordination polymers (e.g., [Mg(H₂O)₂(H₃L)]·H₂O) achieve proton conductivity of at 80°C. Hydrogen bonding between -SO₃H groups and water molecules facilitates proton hopping, as confirmed by impedance spectroscopy .
Properties
IUPAC Name |
phenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQKYBSKWIADBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N, Array | |
Record name | BENZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3287-99-8 (hydrochloride) | |
Record name | Benzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100469 | |
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DSSTOX Substance ID |
DTXSID5021839 | |
Record name | Benzylamine | |
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Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzylamine is a colorless to light yellow liquid with a strong odor of ammonia. Floats and mixes with water. (USCG, 1999), Liquid, Colorless to light-yellow liquid with a strong ammonia odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID. | |
Record name | BENZYLAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzenemethanamine | |
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Boiling Point |
364.1 °F at 760 mmHg (USCG, 1999), 185 °C, 185.00 °C. @ 760.00 mm Hg | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzylamine | |
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Flash Point |
168 °F (USCG, 1999), 168 °F, 65 °C (149 °F) - closed cup, 60 °C | |
Record name | BENZYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/8321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzylamine | |
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Solubility |
Miscible in ethanol and diethyl ether. Very soluble in acetone. Soluble in benzene. Slightly soluble in chloroform., In water, 1.00X10+6 mg/L at 20 °C (miscible), 1000 mg/mL at 20 °C, Solubility in water: miscible | |
Record name | Benzylamine | |
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URL | https://www.drugbank.ca/drugs/DB02464 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
0.98 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.983 at 19 °C/4 °C, Density: 0.9813 g/cu cm at 20 °C, Density = 0.9272 at 86.6 °C/4 °C, Relative density (water = 1): 0.98 | |
Record name | BENZYLAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.66 [mmHg], VP: approx 60 Pa at 20 °C, approx 130 Pa at 30 °C, approx 520 Pa at 50 °C, 0.662 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 87 | |
Record name | Benzylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1380 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Benzylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Glucose, 3-deoxyglucosone (3-DG), and methylglyoxal (MG) oxidatively deaminated benzylamine to benzaldehyde in the presence of Cu(2+) at a physiological pH and temperature but not glyoxal. 3-DG and MG were more effective oxidants than glucose. We have determined the effects of metal ions, pH, oxygen, and radical scavengers on the oxidative deamination. The formation of benzaldehyde was greatest with Cu(2+), and was accelerated at a higher pH and in the presence of oxygen. EDTA, catalase, and dimethyl sulfoxide significantly inhibited the oxidation, suggesting the participation of reactive oxygen species. From these results, we propose a mechanism for the oxidative deamination by the Strecker-type reaction and the reactive oxygen species-mediated oxidation during glycoxidation., Human semicarbazide-sensitive amine oxidase (SSAO) is a target for novel anti-inflammatory drugs that inhibit enzymatic activity. However, progress in developing such drugs has been hampered by an incomplete understanding of mechanisms involved in substrate turnover. We report here results of a comparative study of human and bovine SSAO enzymes that reveal binding of substrates and other ligands to at least two (human) and up to four (bovine) distinct sites on enzyme monomers. Anaerobic spectroscopy reveals binding of substrates (spermidine and benzylamine) and of an imidazoline site ligand (clonidine) to the reduced active site of bovine SSAO, whereas interactions with oxidized enzyme are evident in kinetic assays and crystallization studies. Radioligand binding experiments with [(3)H]tetraphenylphosphonium, an inhibitor of bovine SSAO that binds to an anionic cavity outside the active site, reveal competition with spermidine, benzylamine, and clonidine, indicating that these ligands also bind to this second anionic region. Kinetic models of bovine SSAO are consistent with one spermidine molecule straddling the active and secondary sites on both oxidized and reduced enzyme, whereas these sites are occupied by two individual molecules of smaller substrates such as benzylamine. Clonidine and other imidazoline site ligands enhance or inhibit activity as a result of differing affinities for both sites on oxidized and reduced enzyme. In contrast, although analyses of kinetic data obtained with human SSAO are also consistent with ligands binding to oxidized and reduced enzyme, ... no apparent requirement for substrate or modulator binding to any secondary site to model enzyme behavior /was observed/. | |
Record name | Benzylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Light amber liquid | |
CAS No. |
100-46-9 | |
Record name | BENZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02464 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENZYLAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1O31ROR09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Benzylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-51 °F (USCG, 1999), 10 °C | |
Record name | BENZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02464 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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